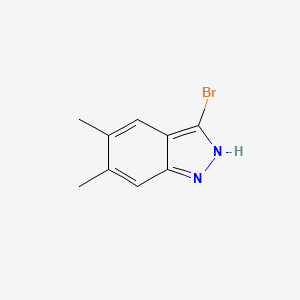![molecular formula C8H8N2O2 B11755313 (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo es un complejo compuesto orgánico caracterizado por su estructura bicíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Una ruta sintética común incluye la ciclización de un precursor adecuado bajo condiciones ácidas o básicas, seguida de la introducción de grupos nitrilo a través de reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el uso de catalizadores específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo puede involucrar reactores de flujo continuo para optimizar la eficiencia de reacción y la escalabilidad. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitrilo en aminas u otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en la molécula, alterando sus propiedades químicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se usan a menudo agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se emplean reactivos como azida de sodio o compuestos organolíticos para reacciones de sustitución nucleofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica y resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción de (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-ácido dicarboxílico: Similar en estructura pero con grupos de ácido carboxílico en lugar de nitrilos.
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dimetil: Contiene grupos metilo en lugar de nitrilos.
Unicidad
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrilo es único debido a su estructura bicíclica específica y la presencia de grupos nitrilo, que confieren reactividad química distinta y potencial actividad biológica en comparación con sus análogos.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1 |
Clave InChI |
KICUUYZUHRWMJX-RULNZFCNSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N |
SMILES canónico |
C1C(C2C(O1)C(CO2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


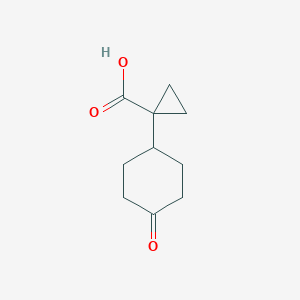
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
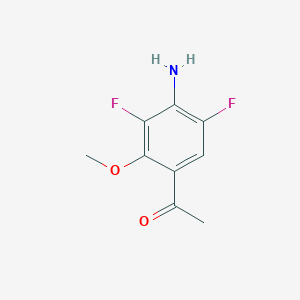
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
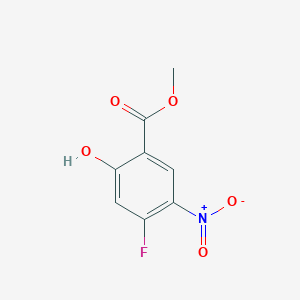
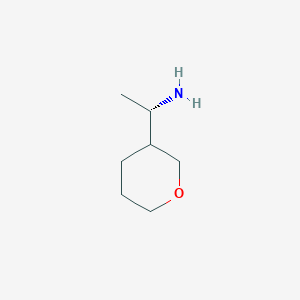
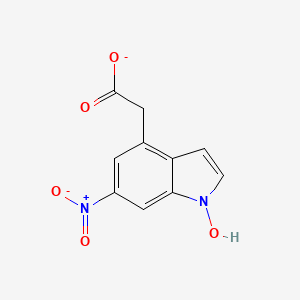
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
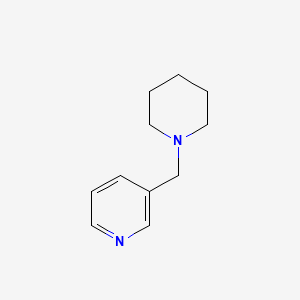
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
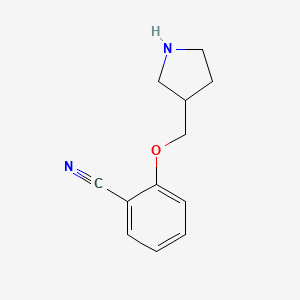
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
